molecular formula C23H30N6O2 B2629886 8-(2,4-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 927144-68-1

8-(2,4-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2629886
CAS No.: 927144-68-1
M. Wt: 422.533
InChI Key: ZKBDYEBUXOXHTB-UHFFFAOYSA-N
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Description

8-(2,4-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a piperidine ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, including the formation of the imidazopurine core and the subsequent attachment of the piperidine and dimethylphenyl groups. Common synthetic routes may involve:

    Formation of the Imidazopurine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Piperidine Group: This can be achieved through nucleophilic substitution reactions using piperidine derivatives.

    Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

8-(2,4-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(2,4-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

8-(2,4-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazopurine core with a piperidine and dimethylphenyl group sets it apart from other similar compounds.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-16-7-8-18(17(2)15-16)27-13-14-28-19-20(24-22(27)28)25(3)23(31)29(21(19)30)12-11-26-9-5-4-6-10-26/h7-8,15H,4-6,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBDYEBUXOXHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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